4-amino-N-cyclopropylbenzenesulfonamide
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 4-amino-N-cyclopropylbenzenesulfonamide often involves multiple steps, starting from basic sulfonamide structures. For example, the synthesis of 2-aminobenzenesulfonamide-containing cyclononyne involves a sequence of Mitsunobu and Nicholas reactions starting from 2-nitrobenzenesulfonamide, highlighting the complexity and adjustability in the synthesis of sulfonamide derivatives (Kaneda, Naruse, & Yamamoto, 2017).
Molecular Structure Analysis
The molecular structure of sulfonamide compounds is often characterized using advanced techniques such as FT-IR, NMR, and X-ray crystallography. For instance, the structure of a similar compound, 4-[(2-hydroxy-3-methylbenzylidene)amino]benzenesulfonamide, was elucidated using these techniques, providing insights into the compound's geometric parameters, bond lengths, and angles (Ceylan et al., 2015).
Chemical Reactions and Properties
The chemical reactivity of sulfonamide derivatives is influenced by the functional groups attached to the sulfonamide moiety. These compounds participate in various chemical reactions, including strain-promoted azide-alkyne cycloaddition, demonstrating their versatility in chemical synthesis and modification (Kaneda, Naruse, & Yamamoto, 2017).
Physical Properties Analysis
The solubility and solution thermodynamics of sulfonamides, including compounds like 4-aminobenzenesulfonamide, have been extensively studied. These studies provide valuable information on solubility trends across different solvents and temperatures, which is crucial for understanding the physical behavior and application of these compounds in various mediums (Asadi et al., 2020).
Chemical Properties Analysis
The chemical properties of sulfonamides, such as reactivity and stability under different conditions, are essential for their application in synthesis and drug design. For instance, 4-cyanobenzenesulfonamides demonstrate specific cleavage patterns and stability, making them useful as protecting/activating groups in amine synthesis (Schmidt et al., 2017).
Scientific Research Applications
- Scientific Field : Pharmacology and Medicine .
- Summary of the Application : Sulfonamides, such as 4-amino-N-cyclopropylbenzenesulfonamide, are used in the treatment of a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
- Results or Outcomes : The outcomes of treatment with sulfonamides can vary widely depending on the disease being treated. In general, these drugs work by inhibiting bacterial growth, thereby helping to alleviate symptoms of the disease .
Sulfonamides are often used in the treatment of bacterial infections due to their ability to inhibit bacterial growth . They can also be used in proteomics research , which involves the large-scale study of proteins, particularly their structures and functions .
Sulfonamides are often used in the treatment of bacterial infections due to their ability to inhibit bacterial growth . They can also be used in proteomics research , which involves the large-scale study of proteins, particularly their structures and functions .
properties
IUPAC Name |
4-amino-N-cyclopropylbenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S/c10-7-1-5-9(6-2-7)14(12,13)11-8-3-4-8/h1-2,5-6,8,11H,3-4,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOLXPLAKQKRJLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NS(=O)(=O)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90360706 | |
Record name | 4-amino-N-cyclopropylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90360706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-N-cyclopropylbenzenesulfonamide | |
CAS RN |
177785-41-0 | |
Record name | 4-amino-N-cyclopropylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90360706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-amino-N-cyclopropylbenzene-1-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.